molecular formula C10H13N B3191300 DIMETHYL-(2-VINYL-PHENYL)-AMINE CAS No. 5339-18-4

DIMETHYL-(2-VINYL-PHENYL)-AMINE

Cat. No.: B3191300
CAS No.: 5339-18-4
M. Wt: 147.22 g/mol
InChI Key: SEHANOMIAIWILJ-UHFFFAOYSA-N
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Description

Dimethyl-(2-vinyl-phenyl)-amine (CAS 5339-18-4) is an aromatic amine with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol. Key properties include a density of 0.959 g/cm³, a boiling point of 78–80°C at 3 Torr, and a predicted pKa of 5.24 . Structurally, it features a dimethylamine group attached to a phenyl ring with a vinyl substituent at the ortho position.

Properties

CAS No.

5339-18-4

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-ethenyl-N,N-dimethylaniline

InChI

InChI=1S/C10H13N/c1-4-9-7-5-6-8-10(9)11(2)3/h4-8H,1H2,2-3H3

InChI Key

SEHANOMIAIWILJ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1C=C

Canonical SMILES

CN(C)C1=CC=CC=C1C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL-(2-VINYL-PHENYL)-AMINE typically involves the reaction of 2-vinylphenylamine with dimethyl sulfate or other methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL-(2-VINYL-PHENYL)-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include N-oxides, ethyl-substituted derivatives, and various substituted phenylamines .

Scientific Research Applications

DIMETHYL-(2-VINYL-PHENYL)-AMINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacological tool.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL-(2-VINYL-PHENYL)-AMINE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the vinyl group can undergo polymerization and other reactions. These interactions contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Dimethyl-(2-[3-(4,4,5,5-Tetramethyl-[1,3,2]Dioxaborolan-2-yl)-Phenoxy]-Ethyl)-Amine (CAS 925940-40-5)

  • Molecular Formula: C₁₆H₂₆BNO₃
  • Molecular Weight : 291.19 g/mol
  • Key Features: Incorporates a boronate ester group (dioxaborolane) and a phenoxyethyl chain.
  • Applications : Likely used in Suzuki-Miyaura cross-coupling reactions due to the boronate functionality.
  • Comparison: The boronate ester adds unique reactivity for organic synthesis, unlike the vinyl group in dimethyl-(2-vinyl-phenyl)-amine.

Allyl-Diphenyl-Amine (CAS 65178-51-0)

  • Molecular Formula : C₁₅H₁₅N
  • Molecular Weight : 209.29 g/mol
  • Key Features : Contains an allyl group and two phenyl rings.
  • Comparison : The allyl group offers conjugation similar to the vinyl group but with an additional methylene unit. This compound’s higher logP (4.5 vs. predicted ~3 for this compound) suggests greater lipophilicity, impacting solubility and bioavailability .

Dimethyl-(4-Piperazin-1-yl-Phenyl)-Amine (CAS Not Provided)

  • Molecular Formula : C₁₂H₁₈N₄
  • Key Features : Includes a piperazine ring attached to the phenyl group.
  • Applications: Potential use in pharmaceuticals due to the piperazine moiety, which is common in bioactive molecules.
  • Comparison : The piperazine group introduces additional basicity (two tertiary amines) compared to the single dimethylamine group in this compound. This structural difference could influence binding affinity in drug design .

Ethyl-(2-Phenyl-Propyl)-Amine (CAS 52497-69-5)

  • Molecular Formula : C₁₁H₁₇N
  • Molecular Weight : 163.26 g/mol
  • Key Features : Aliphatic chain with a phenyl group and ethylamine substituent.
  • The propyl chain may also increase flexibility in molecular interactions .

Data Table: Comparative Analysis of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Predicted pKa Applications
This compound 5339-18-4 C₁₀H₁₃N 147.22 Vinyl, dimethylamine 78–80 (3 Torr) 5.24 Polymer chemistry, intermediates
Allyl-diphenyl-amine 65178-51-0 C₁₅H₁₅N 209.29 Allyl, diphenylamine Not reported ~3 (estimated) Organic synthesis
Dimethyl-(boronate ester variant) 925940-40-5 C₁₆H₂₆BNO₃ 291.19 Boronate ester, phenoxyethyl Not reported Not available Suzuki coupling reactions
Dimethyl-(4-piperazin-1-yl-phenyl)-amine N/A C₁₂H₁₈N₄ ~206.3 Piperazine, dimethylamine Not reported ~8–9 (piperazine) Pharmaceuticals
Ethyl-(2-phenyl-propyl)-amine 52497-69-5 C₁₁H₁₇N 163.26 Ethylamine, phenylpropyl Not reported ~10 (aliphatic amine) Surfactants, agrochemicals

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare dimethyl-(2-vinyl-phenyl)-amine and its derivatives?

  • Answer: Synthesis often involves catalytic processes. For example:

  • Homogeneous catalysis : Transition metal catalysts (e.g., palladium) facilitate coupling reactions between vinyl groups and aromatic amines. Evidence from substituted dimethylamine synthesis suggests optimized conditions (e.g., Ru/Pd catalysts, solvent polarity adjustments) improve yield and regioselectivity .
  • Reductive amination : Reacting 2-vinylbenzaldehyde with dimethylamine under hydrogenation conditions can yield the target compound. Similar pathways are used for structurally related amines .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer: Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR confirm structural features (e.g., vinyl protons at δ 5–6 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>98% for research-grade material) and monitor reaction progress .

Q. What biological activities have been reported for this compound derivatives?

  • Answer: Derivatives exhibit diverse activities:

  • Analgesic effects : Substituted dimethyl-(3-aryl-butyl)-amine analogs show pain-relieving properties via opioid receptor modulation .
  • Anti-inflammatory/antioxidant activity : Thiophene-carboxylate derivatives with similar substituents demonstrate inhibition of cyclooxygenase (COX-2) and free radical scavenging in vitro .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during the synthesis of chiral this compound derivatives?

  • Answer:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) paired with palladium or ruthenium catalysts enhance stereocontrol in coupling reactions.
  • Solvent and temperature effects : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction kinetics and enantioselectivity. Comparative studies between homogeneous (better stereocontrol) and heterogeneous catalysis (easier recovery) are recommended .

Q. How should contradictions in reported biological activity data for this compound derivatives be addressed?

  • Answer:

  • Standardized assays : Replicate studies under uniform conditions (e.g., cell lines, concentrations). For example, discrepancies in anti-inflammatory activity may arise from varying COX-2 assay protocols .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., vinyl position, aryl groups) to isolate contributing factors. Computational modeling (e.g., molecular docking) can predict target interactions .

Q. What catalytic strategies improve yield in large-scale synthesis of this compound?

  • Answer:

  • Continuous flow reactors : Enhance reproducibility and scalability compared to batch methods.
  • Catalyst immobilization : Heterogeneous catalysts (e.g., Pd on carbon) allow reuse but may require higher temperatures (80–100°C). Kinetic studies are critical to balance efficiency and cost .

Q. What are the challenges in assessing the environmental impact of this compound during disposal?

  • Answer:

  • Biodegradation studies : Use OECD 301 guidelines to evaluate persistence in water/soil.
  • Toxicity profiling : Acute aquatic toxicity tests (e.g., Daphnia magna LC50) and genotoxicity assays (Ames test) are recommended. Waste must be treated by certified facilities to prevent ecosystem contamination .

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